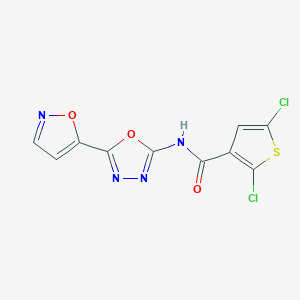
2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C10H4Cl2N4O3S and a molecular weight of 331.131. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H4Cl2N4O3S1. However, the specific structural details are not available in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and characterization form the foundation for understanding and utilizing novel compounds. Research on similar compounds, such as the synthesis, characterization, and evaluation of related thiophene carboxamide derivatives, provides valuable insights into methodologies that could be applied to the compound of interest. Studies have demonstrated various synthetic routes to thiophene carboxamide derivatives, highlighting their potential in creating diverse chemical libraries for further biological evaluation (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antioxidant Activities
Compounds with similar structural features have been reported to possess antimicrobial and antioxidant activities. For instance, derivatives of thiophene carboxamide have been synthesized and evaluated for their antimicrobial efficacy, providing a precedent for the antimicrobial application potential of the compound (Avagyan et al., 2020). Additionally, antioxidant activities of related compounds suggest potential utility in research focused on oxidative stress and related diseases (Tumosienė et al., 2019).
Biological Activity and Drug Development
The investigation of related compounds' biological activities, such as their role in cancer therapy or as enzyme inhibitors, offers a roadmap for exploring the biological applications of "2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide." For example, the synthesis and evaluation of thiophene carboxamide derivatives for anticancer and antiangiogenic effects underscore the potential for similar compounds in cancer research (Chandrappa et al., 2010).
Heterocyclic Chemistry Applications
The compound , featuring a thiophene core and heterocyclic moieties, aligns with research trends in heterocyclic chemistry, particularly in synthesizing compounds with potential pharmacological applications. Research on heterocyclic compounds, including their synthesis and potential as bioactive molecules, highlights the versatility of such structures in medicinal chemistry (Milinkevich, Ye, & Kurth, 2008).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results.
Future Directions
The future directions or potential applications for this compound are not mentioned in the search results.
Please note that this is a very specific and technical query. For more detailed information, you may want to refer to scientific literature or databases. If you have access to a library or a university database, they might have more specific and detailed information.
properties
IUPAC Name |
2,5-dichloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N4O3S/c11-6-3-4(7(12)20-6)8(17)14-10-16-15-9(18-10)5-1-2-13-19-5/h1-3H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCZBHMMGWDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)
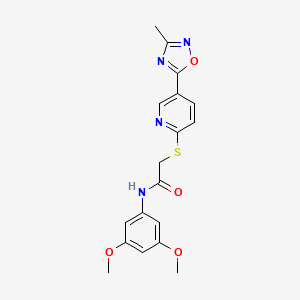

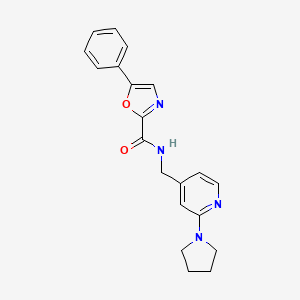
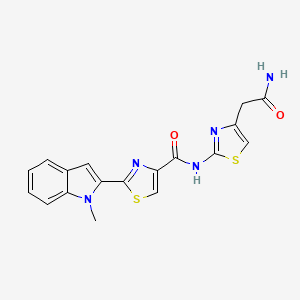
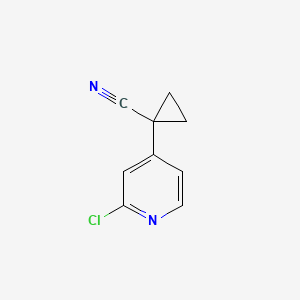
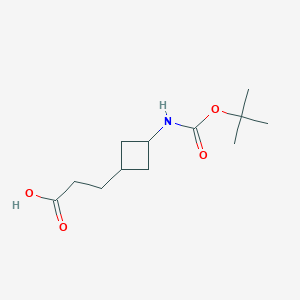
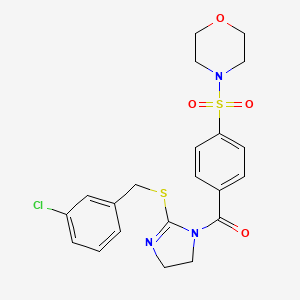
![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)
![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)
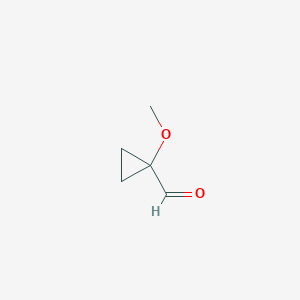
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)
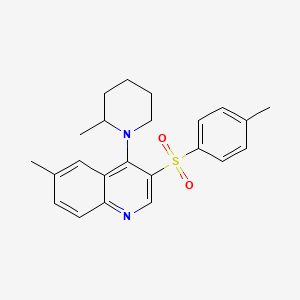
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)